molecular formula C22H29N5 B2694145 N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine CAS No. 896078-59-4

N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine

Cat. No.: B2694145
CAS No.: 896078-59-4
M. Wt: 363.509
InChI Key: JBGHJXWBNDFTSA-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine is a synthetic tetrahydropyrazoloquinazoline derivative supplied for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry and are frequently explored as key scaffolds in the development of kinase inhibitors . The tetrahydropyrazolo[5,1-b]quinazoline core, modified with a phenyl ring and a flexible N,N-dimethylpropane-1,3-diamine side chain, presents a complex pharmacophore designed for targeted interaction with enzymatic pockets. This product is intended for use in biochemical assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further investigate its potential biological activity and mechanism of action. It is provided as a characterizable solid to ensure consistency in experimental results. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling Precautions: Researchers should consult the Safety Data Sheet (SDS) prior to use. This material is not for human or veterinary use.

Properties

IUPAC Name

N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5/c1-16-20(17-10-5-4-6-11-17)22-24-19-13-8-7-12-18(19)21(27(22)25-16)23-14-9-15-26(2)3/h4-6,10-11,23H,7-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGHJXWBNDFTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine typically involves multi-step organic reactions

  • Preparation of Pyrazoloquinazoline Core

      Starting Materials: 2-methyl-3-phenylpyrazole and 2-aminobenzonitrile.

      Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere. The mixture is heated to promote cyclization, forming the pyrazoloquinazoline core.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N,N-dimethyl-N’-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core heterocyclic systems, substituents, and synthetic methodologies.

Structural Analogues and Core Modifications

Compound Name Core Structure Key Substituents Synthesis Highlights
Target Compound Pyrazolo[5,1-b]quinazoline 2-Methyl-3-phenyl; propane-1,3-diamine (N,N-dimethyl) Likely involves selective chlorination and amine substitution
(E)-N-(2-(4-Chlorobenzylidene)hydrazinylquinazolin-4-yl)-N′,N′-dimethylpropane-1,3-diamine Quinazoline 4-Chlorobenzylidene hydrazine; propane-1,3-diamine (N,N-dimethyl) Derived from 2-aminobenzoic acid and urea
2,4-Diaminoquinazoline derivatives (6a,b, 7a–i) Quinazoline 5-Cyclopropylpyrazole; piperazine/piperidine Selective 4-position substitution with pyrazole
N',N'-Dimethyl-N-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine Pyrazolo[3,4-d]pyrimidine 3-Methylphenyl; propane-1,3-diamine (N,N-dimethyl) Substitution at pyrimidine position
N1,N1-Diethyl-N3-(pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine Pyrido[4,3-b]carbazole Diethyl propane-1,3-diamine; methoxy/methyl groups Multi-step synthesis with carbazole core

Key Observations:

Core Heterocycles: The target compound’s pyrazolo[5,1-b]quinazoline core distinguishes it from simpler quinazoline (e.g., ) or pyrazolopyrimidine (e.g., ) systems. Pyrido[4,3-b]carbazole derivatives (e.g., ) feature a larger polycyclic system, likely influencing pharmacokinetics (e.g., solubility, metabolism) compared to the smaller target compound.

Propane-1,3-diamine chains with dimethyl groups (target compound, ) vs. diethyl () or piperazine () substituents modulate basicity and solubility. Dimethyl groups reduce steric hindrance compared to diethyl, favoring membrane permeability .

Synthetic Strategies:

  • The target compound’s synthesis likely parallels methods for quinazoline derivatives (e.g., chlorination followed by amine substitution ).
  • Crystallization techniques using SHELX software (e.g., ) are critical for confirming the structure of such complex heterocycles.

Research Findings and Gaps

  • Structural Confirmation: The use of NMR, HRMS, and X-ray crystallography (via SHELX ) is standard for validating such compounds .
  • Activity Data Gap: Limited evidence on the target compound’s specific biological activity necessitates further studies, such as kinase assays or cytotoxicity screens.
  • Synthetic Optimization: Modifying substituents (e.g., replacing methyl with cyclopropyl ) could improve potency or reduce toxicity.

Biological Activity

N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyrazoloquinazoline core. This structural motif is known for its diverse biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Many quinazoline derivatives act as inhibitors of key enzymes involved in tumor growth. They may inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
  • Case Study : A study on related quinazoline derivatives demonstrated that they effectively inhibited cancer cell proliferation in vitro and in vivo models. The most active compounds showed IC50 values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

The compound also shows promise in neuroprotection:

  • Mechanism : Similar compounds have been found to modulate neurotransmitter levels and exhibit anti-inflammatory properties within the central nervous system.
  • Case Study : Research indicated that certain tetrahydropyrazoloquinazolines could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest potential applications in treating neurodegenerative diseases .

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInhibits tumor cell proliferation; potential TS inhibitor.
NeuroprotectiveProtects against oxidative stress; modulates neurotransmitter levels.
SelectivityExhibits selective inhibition over other pathways; potential for reduced side effects in therapy.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis : The synthesis of this compound has been optimized to improve yield and purity.
  • Biological Evaluation : In vitro assays have shown that the compound effectively inhibits cancer cell lines with varying mechanisms depending on the specific structural modifications made to the quinazoline core.
  • Toxicity Studies : Preliminary toxicity studies indicate a favorable safety profile compared to traditional chemotherapeutics.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can intermediates be stabilized?

The synthesis typically involves multi-step reactions, including:

  • Formylation and reduction of pyrazole-5-amine derivatives using formic acid and subsequent reduction to secondary amines (e.g., via NaBH₄ or catalytic hydrogenation) .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amino groups during chloroethyl isocyanate coupling, followed by trifluoroacetic acid (TFA)-mediated deprotection .
  • Cyclization and diazotization : Critical steps requiring precise pH control (e.g., adjustment to pH 8 after diazotation with NaNO₂ in HCl) to avoid decomposition of intermediates . Stabilization of intermediates often requires low-temperature storage (-20°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on:

  • 1H/13C NMR : To identify hydrogen environments (e.g., NH, aromatic protons) and carbon frameworks. For example, Z/E isomerism in intermediates can be resolved by variable-temperature NMR (e.g., 100°C spectra showing distinct NH and CHO signals) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring purity >95% .
  • Infrared spectroscopy (IR) : Confirms functional groups (e.g., C=O stretches in urea derivatives at ~1650–1750 cm⁻¹) .

Q. What solvents and reaction conditions optimize yield during coupling reactions?

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for coupling reactions (e.g., K₂CO₃ in DMF for nucleophilic substitution) .
  • Temperature control : Room-temperature reactions (20–25°C) minimize side reactions (e.g., decomposition of chloroethyl intermediates), while reflux (e.g., in acetic acid) enhances cyclization efficiency .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinase domains). The pyrazoloquinazoline core’s planarity and dimethylamino side chain’s flexibility are critical for hydrophobic/π-π stacking interactions .
  • Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Use IC₅₀ values from assays with consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference). Discrepancies may arise from variations in cell passage number or serum-free vs. serum-containing media .
  • Metabolic stability assays : Compare hepatic microsomal half-life (t₁/₂) across species (e.g., human vs. murine) to explain interspecies efficacy differences .

Q. How can reaction mechanisms be elucidated for unexpected byproducts?

  • Tandem MS/MS : Fragmentation patterns identify byproduct structures (e.g., pyrazolotriazole derivatives from thermal decomposition in chloroform) .
  • Kinetic isotope effects (KIE) : Deuterium labeling of reactive protons (e.g., NH groups) clarifies rate-determining steps in cyclization .

Q. What methodologies validate the compound’s role in enzyme inhibition?

  • Enzyme kinetics : Michaelis-Menten plots with varying substrate concentrations quantify inhibition type (competitive/non-competitive). For example, Km shifts indicate competitive binding to ATP pockets in kinases .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzyme targets .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be addressed for in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
  • Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability and reduces aggregation .

Q. What crystallographic techniques resolve the compound’s 3D structure?

  • Single-crystal X-ray diffraction (SHELX) : High-resolution data (≤1.0 Å) with SHELXL refinement confirm bond angles/planarity of the tetrahydropyrazoloquinazoline core. Twinning and disorder require iterative refinement cycles .

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